molecular formula C12H22BrNO3 B12938151 Tert-butyl 2-(bromomethyl)-3,3-dimethylmorpholine-4-carboxylate

Tert-butyl 2-(bromomethyl)-3,3-dimethylmorpholine-4-carboxylate

Cat. No.: B12938151
M. Wt: 308.21 g/mol
InChI Key: FWVXLCQYKSAVKJ-UHFFFAOYSA-N
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Description

Tert-butyl 2-(bromomethyl)-3,3-dimethylmorpholine-4-carboxylate is an organic compound that features a morpholine ring substituted with a tert-butyl ester, a bromomethyl group, and two methyl groups. This compound is of interest in organic synthesis due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(bromomethyl)-3,3-dimethylmorpholine-4-carboxylate typically involves the bromination of a precursor compound. One common method is the bromination of tert-butyl 3,3-dimethylmorpholine-4-carboxylate using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(bromomethyl)-3,3-dimethylmorpholine-4-carboxylate can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific examples are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Elimination Reactions: Strong bases such as potassium tert-butoxide or sodium hydride are used in solvents like tetrahydrofuran (THF) or ethanol.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiols, and ethers, depending on the nucleophile used.

    Elimination Reactions: Alkenes are the major products formed.

Scientific Research Applications

Tert-butyl 2-(bromomethyl)-3,3-dimethylmorpholine-4-carboxylate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound can be used to introduce specific functional groups into drug candidates, potentially enhancing their biological activity.

    Material Science: It can be used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 2-(bromomethyl)-3,3-dimethylmorpholine-4-carboxylate depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon atom. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl bromoacetate
  • Tert-butyl 2-bromo-2-methylpropanoate
  • Tert-butyl 2-bromo-2-methylbutanoate

Uniqueness

Tert-butyl 2-(bromomethyl)-3,3-dimethylmorpholine-4-carboxylate is unique due to the presence of the morpholine ring, which imparts specific chemical properties and reactivity. The combination of the bromomethyl group and the tert-butyl ester makes it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C12H22BrNO3

Molecular Weight

308.21 g/mol

IUPAC Name

tert-butyl 2-(bromomethyl)-3,3-dimethylmorpholine-4-carboxylate

InChI

InChI=1S/C12H22BrNO3/c1-11(2,3)17-10(15)14-6-7-16-9(8-13)12(14,4)5/h9H,6-8H2,1-5H3

InChI Key

FWVXLCQYKSAVKJ-UHFFFAOYSA-N

Canonical SMILES

CC1(C(OCCN1C(=O)OC(C)(C)C)CBr)C

Origin of Product

United States

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